

# Foreword: The Emergence of a Versatile Heterocyclic Building Block

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## Compound of Interest

Compound Name: 4-(Pyrimidin-5-yl)benzaldehyde

Cat. No.: B168655

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In the landscape of modern organic synthesis and medicinal chemistry, the strategic fusion of distinct chemical moieties into a single molecular framework is a cornerstone of innovation. **4-(Pyrimidin-5-yl)benzaldehyde** (CAS No: 198084-12-7) stands as a prime exemplar of such a scaffold. It marries the electrophilic reactivity of a benzaldehyde with the unique electronic properties and biological relevance of a pyrimidine ring.<sup>[1][2]</sup> This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its burgeoning applications as a critical intermediate in the development of novel therapeutics and functional materials.

## Physicochemical and Structural Characteristics

**4-(Pyrimidin-5-yl)benzaldehyde** is an organic compound that presents as a pale yellow to light brown solid.<sup>[1]</sup> Its structure is characterized by a pyrimidine ring attached at its 5-position to the 4-position of a benzaldehyde molecule. This arrangement creates a molecule with dual reactivity: the aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the pyrimidine ring, a key component of nucleic acids, imparts specific electronic and hydrogen-bonding characteristics that are highly sought after in drug design.<sup>[1][2]</sup>

## Core Properties

A summary of the key physicochemical data for **4-(Pyrimidin-5-yl)benzaldehyde** is presented below. This data is essential for its handling, reaction setup, and characterization.

Property	Value	Source(s)
CAS Number	198084-12-7	[2][3][4]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O	[1][3][4]
Molecular Weight	184.19 g/mol	[2][3][4]
Appearance	Pale yellow to light brown solid/powder	[1]
Melting Point	145-149 °C	[3][4][5]
Boiling Point	369.1 °C at 760 mmHg	[3][5]
Density	1.205 g/cm <sup>3</sup>	[3]
Solubility	Moderately soluble in organic solvents (e.g., ethanol, dichloromethane); less soluble in water.	[1]

## Synthesis and Mechanistic Rationale: The Suzuki-Miyaura Cross-Coupling Approach

While various synthetic routes can be envisioned, the predominant and most efficient method for preparing **4-(Pyrimidin-5-yl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. [4] This palladium-catalyzed reaction is renowned for its high functional group tolerance, making it the ideal choice for this synthesis as it preserves the reactive aldehyde moiety, which might not be stable under harsher reaction conditions.

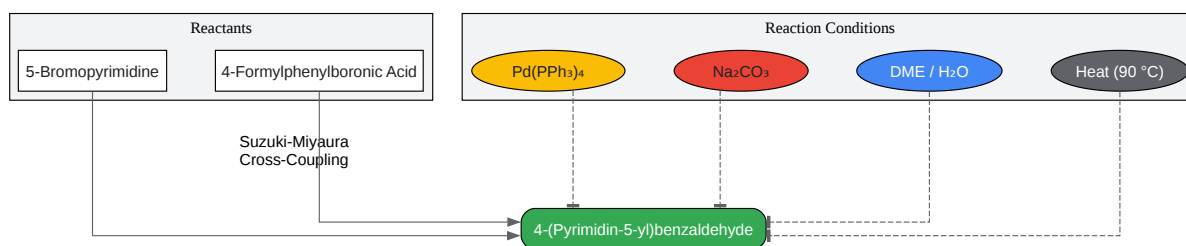
### Causality Behind Experimental Choices:

- Choice of Reactants: The synthesis strategically couples 5-bromopyrimidine with 4-formylphenylboronic acid. The bromo-substituted pyrimidine serves as the electrophilic partner (aryl halide), while the boronic acid-substituted benzaldehyde acts as the nucleophilic partner (organoboron).

- **Palladium Catalyst:** A palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>], is the linchpin of the reaction. It facilitates the catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.<sup>[4]</sup>
- **Role of the Base:** A base, such as sodium carbonate, is crucial. It reacts with the boronic acid to form a more nucleophilic boronate complex, which is required for the efficient transfer of the aryl group to the palladium center during the transmetalation step.
- **Solvent System:** A mixed solvent system, typically dimethoxyethane (DME) and water, is employed to dissolve both the organic starting materials and the inorganic base, creating a homogenous reaction environment conducive to efficient catalysis.<sup>[4]</sup>

## Visualizing the Synthetic Workflow

The following diagram illustrates the key components and transformation in the Suzuki-Miyaura synthesis of **4-(Pyrimidin-5-yl)benzaldehyde**.



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Caption: Suzuki-Miyaura synthesis of **4-(Pyrimidin-5-yl)benzaldehyde**.

## Self-Validating Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the synthesis and purification of **4-(Pyrimidin-5-yl)benzaldehyde**, adapted from established procedures.<sup>[4]</sup> This protocol is designed to be self-validating, incorporating checkpoints for reaction monitoring and purification.

### Materials and Equipment:

- 5-bromopyrimidine
- 4-formylphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Sodium carbonate monohydrate
- Dimethoxyethane (DME)
- Deionized water
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Inert atmosphere setup (Nitrogen or Argon)
- Standard laboratory glassware for extraction and filtration
- Rotary evaporator

### Procedure:

- Reaction Setup:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.3 eq.), and sodium carbonate monohydrate (2.0 eq.).
- Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical to prevent the degradation of the palladium catalyst.
- Add the solvent mixture of dimethoxyethane and water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the 5-bromopyrimidine.
- Finally, add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq.), to the stirred solution.
- Reaction Execution:
  - Heat the reaction mixture to 90 °C with vigorous stirring.
  - Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 5-bromopyrimidine is consumed (typically 12-18 hours).
- Workup and Extraction:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Quench the reaction by adding deionized water.
  - Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
  - Combine the organic layers.
- Drying and Concentration:
  - Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
  - Filter off the drying agent.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification:
  - Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure **4-(Pyrimidin-5-yl)benzaldehyde**.
  - The final product should be characterized by spectroscopic methods (e.g., NMR, IR) to confirm its identity and purity.

## Applications in Research and Drug Discovery

The utility of **4-(Pyrimidin-5-yl)benzaldehyde** stems from its identity as a bifunctional building block. Its unique structure makes it a valuable intermediate in several high-value areas.

- **Pharmaceutical Industry:** The compound is a key intermediate in the synthesis of complex molecules with potential therapeutic properties.[3] The pyrimidine scaffold is a well-established pharmacophore found in a wide array of approved drugs, including anticancer and anti-infective agents.[6] This molecule serves as a starting point for creating libraries of novel compounds for screening against biological targets like kinases, which are implicated in diseases such as cancer.[7][8][9]
- **Organic Synthesis:** As a reactant, it offers two distinct points for chemical modification. The aldehyde can undergo Wittig reactions, reductive aminations, and condensations, while the pyrimidine ring can be further functionalized. This dual reactivity allows for the construction of complex heterocyclic systems.[2]
- **Materials Science:** There is potential for incorporating this molecule into polymers and other advanced materials.[3] The nitrogen-containing heterocyclic ring can influence properties such as thermal stability, conductivity, and metal-ion coordination.

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